molecular formula C9H9BrO2 B017563 5-Bromo-3-ethylsalicylaldehyde CAS No. 57704-12-8

5-Bromo-3-ethylsalicylaldehyde

Cat. No. B017563
CAS RN: 57704-12-8
M. Wt: 229.07 g/mol
InChI Key: OUNXRNHPGAETOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-3-ethylsalicylaldehyde and its derivatives often involves halomethylation reactions, where functional arms are attached to the salicylaldehyde core to facilitate further chemical transformations. A notable method includes the one-pot bromo- and chloro-methylation of 5-substituted salicylaldehydes, offering a versatile approach for modifying the compound for specific applications in organic and coordination chemistry (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-ethylsalicylaldehyde derivatives has been elucidated through various analytical techniques, including X-ray diffraction. These studies reveal complex supramolecular architectures stabilized by hydrogen bonding and π-π stacking interactions. For instance, derivatives of 5-Bromo-3-ethylsalicylaldehyde exhibit intricate hydrogen bonding patterns and three-dimensional frameworks conducive to the formation of dimers and cyclic networks (Gomes et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of 5-Bromo-3-ethylsalicylaldehyde is significantly influenced by its functional groups, facilitating its involvement in various organic reactions. It serves as a precursor for heteroditopic ligands, highlighting its utility in binding metal salts and forming coordination complexes. This reactivity pattern underscores the compound's versatility in synthesizing complex molecular architectures (Wang et al., 2006).

Physical Properties Analysis

While specific studies on the physical properties of 5-Bromo-3-ethylsalicylaldehyde itself are limited, related compounds demonstrate a range of characteristics. These include crystallization behaviors and the formation of polymorphic structures. The physical properties are closely tied to the molecular and supramolecular structure of the compound, influencing its solubility, melting point, and crystal packing (Valdés-Martínez et al., 1996).

Chemical Properties Analysis

The chemical properties of 5-Bromo-3-ethylsalicylaldehyde derivatives are characterized by their reactivity towards nucleophilic and electrophilic agents, ability to form coordination compounds, and participate in supramolecular assembly through hydrogen bonding and π-π interactions. These properties are fundamental to its applications in synthesizing complex organic molecules and materials with specific functionalities (Gomes et al., 2013).

Scientific Research Applications

  • Cell Cycle Profiling : A protocol using 5-bromo-2′-deoxyuridine, closely related to 5-Bromo-3-ethylsalicylaldehyde, allows for the effective detection of DNA synthesis in cells with minimal impact on cellular structures, enabling reliable cell cycle profiling (Ligasová et al., 2017).

  • Antimicrobial and Pharmacological Activities : New benzofuran analogues synthesized from 5-bromosalicylaldehyde, a compound similar to 5-Bromo-3-ethylsalicylaldehyde, demonstrate promising antimicrobial and pharmacological activities (Parameshwarappa et al., 2008).

  • Organic and Coordination Chemistry : The halomethylation of 5-substituted salicylaldehydes provides a convenient method for attaching functional arms, which is useful in organic and coordination chemistry (Wang et al., 2006).

  • Synthesis of Biheteroaryls : Compounds like methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate, related to 5-Bromo-3-ethylsalicylaldehyde, are used for palladium-catalyzed direct arylation of heteroaromatics, important in synthesizing biheteroaryls (Fu et al., 2012).

  • Crystal and Molecular Structure Analysis : The structure of 5-bromo-salicylaldehyde-2-methyl-thiosemicarbazonato(nitrato)copper(II) monohydrate has been analyzed for its unique molecular configuration and biological activity (Valdés-Martínez et al., 1996).

  • Antimicrobial Screening : 5-Bromobenzofuranyl aryl ureas and carbamates, related to 5-Bromo-3-ethylsalicylaldehyde, show potential antimicrobial activity, with well-documented synthesis and characterization methods (Kumari et al., 2019).

properties

IUPAC Name

5-bromo-3-ethyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-8(10)4-7(5-11)9(6)12/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNXRNHPGAETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481843
Record name 5-Bromo-3-ethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-ethylsalicylaldehyde

CAS RN

57704-12-8
Record name 5-Bromo-3-ethyl-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57704-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-ethylsalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SA Weerawarna, M Guha‐Biswas… - Journal of heterocyclic …, 1991 - Wiley Online Library
An improved laboratory scale synthesis of bufuralol (1) and 1″‐oxobufuralol (4) was accomplished. The intermediate benzofurans were prepared via aromatization of 2,3‐…
Number of citations: 16 onlinelibrary.wiley.com
GA Fothergill, RJ Francis, TC Hamilton, JM Osbond… - Experientia, 1975 - Springer
The synthesis and biological properties of bufuralol, 1-(7-ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxy-ethane, a new, non-selective β-adrenoceptor blocking agent, are described. …
Number of citations: 16 link.springer.com
D Reinhardt, J Wagner - Experientia, 1975 - Springer
On the rabbit mesenteric artery, the elevation of temperature from 25 up to 42 diminished the affinity of histamine, whereas that of noradrenaline to the α-adrenoceptors remained …
Number of citations: 6 link.springer.com

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